REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:4]=2[CH:3]=1.O.[NH2:15][NH2:16]>>[NH:15]([C:2]1[N:7]=[N:6][C:5]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:4]=2[CH:3]=1)[NH2:16] |f:1.2|
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Name
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|
Quantity
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11.7 g
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Type
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reactant
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Smiles
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ClC1=CC2=C(N=N1)CCCCCC2
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The orange-coloured solution is completely concentrated
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Type
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WASH
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Details
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the remaining crystalline crude title compound is washed with water
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Name
|
|
Type
|
|
Smiles
|
N(N)C1=CC2=C(N=N1)CCCCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |